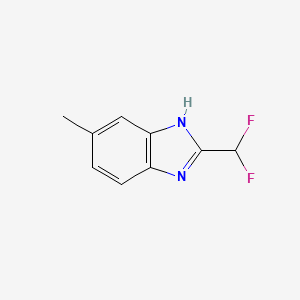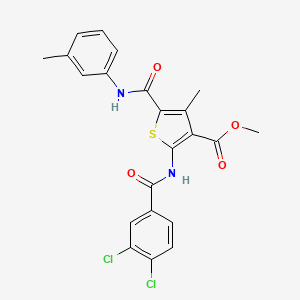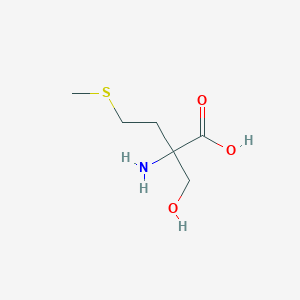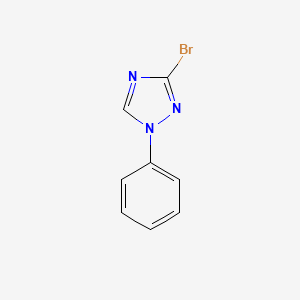
Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane is a complex organophosphorus compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of both phosphinothioyl and sulfanylidene groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane typically involves the reaction of methylphenylphosphine with sulfur-containing reagents under controlled conditions. One common method includes the use of dimethyldiphenyldiphosphine disulfide as a precursor . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions can result in a variety of substituted phosphoranes.
Scientific Research Applications
Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane exerts its effects involves its interaction with molecular targets through its reactive phosphinothioyl and sulfanylidene groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyldiphenyldiphosphine disulfide
- N-(phenoxy-phenyl-phosphinothioyl)aniline
Uniqueness
Methyl-(methyl-phenyl-phosphinothioyl)-phenyl-sulfanylidene-phosphorane is unique due to its specific combination of phosphinothioyl and sulfanylidene groups, which confer distinct reactivity and versatility compared to similar compounds. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
CAS No. |
3619-83-8 |
|---|---|
Molecular Formula |
C14H16P2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl-[methyl(phenyl)phosphinothioyl]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H16P2S2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
LHNGNWXNQAEZLR-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(C1=CC=CC=C1)P(=S)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)

![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)





![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)

